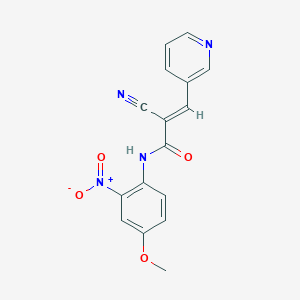![molecular formula C19H13Cl2N3O B10899957 2-(2,4-dichlorophenyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B10899957.png)
2-(2,4-dichlorophenyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-Dichlorophenyl)-1H-1,3-benzimidazol-6-yl]-N-[(E)-1-(5-methyl-2-furyl)methylidene]amine is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzimidazole core, which is a common scaffold in many biologically active molecules, and is substituted with a dichlorophenyl group and a furylmethylidene moiety. These structural elements contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)-1H-1,3-benzimidazol-6-yl]-N-[(E)-1-(5-methyl-2-furyl)methylidene]amine typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions. For instance, 2,4-dichlorobenzaldehyde can be used to introduce the dichlorophenyl group.
Introduction of the Furylmethylidene Group: The benzimidazole derivative is then reacted with 5-methylfurfural in the presence of a base such as sodium methoxide or potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, yield, and purity. This could involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,4-Dichlorophenyl)-1H-1,3-benzimidazol-6-yl]-N-[(E)-1-(5-methyl-2-furyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furanones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N-[2-(2,4-Dichlorophenyl)-1H-1,3-benzimidazol-6-yl]-N-[(E)-1-(5-methyl-2-furyl)methylidene]amine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to the bioactivity of the benzimidazole scaffold.
Biological Studies: Used in studies to understand the interaction of benzimidazole derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(2,4-dichlorophenyl)-1H-1,3-benzimidazol-6-yl]-N-[(E)-1-(5-methyl-2-furyl)methylidene]amine involves its interaction with various molecular targets:
DNA Intercalation: The benzimidazole core can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival, such as topoisomerases or kinases.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2,4-Dichlorophenyl)-1H-1,3-benzimidazol-5-yl]-N-[(E)-1-(5-methyl-2-furyl)methylidene]amine: Similar structure but with a different substitution pattern on the benzimidazole ring.
2-(2,4-Dichlorophenyl)-1H-benzimidazole: Lacks the furylmethylidene group, resulting in different biological activity.
5-Methyl-2-furylmethylidene-1H-benzimidazole: Lacks the dichlorophenyl group, affecting its chemical properties and applications.
Uniqueness
N-[2-(2,4-Dichlorophenyl)-1H-1,3-benzimidazol-6-yl]-N-[(E)-1-(5-methyl-2-furyl)methylidene]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H13Cl2N3O |
|---|---|
Peso molecular |
370.2 g/mol |
Nombre IUPAC |
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]-1-(5-methylfuran-2-yl)methanimine |
InChI |
InChI=1S/C19H13Cl2N3O/c1-11-2-5-14(25-11)10-22-13-4-7-17-18(9-13)24-19(23-17)15-6-3-12(20)8-16(15)21/h2-10H,1H3,(H,23,24) |
Clave InChI |
HUHXWWZXSDCKIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10899874.png)
![5-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10899881.png)
![2,2-dichloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10899882.png)
![N-[4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10899889.png)
![7-({[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10899894.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899898.png)

![N,N'-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10899921.png)
![N-(3,4-dimethylphenyl)-2-(2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10899931.png)
![(2E)-2-(2,4-dimethoxybenzylidene)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B10899932.png)
![N-(4-methylphenyl)-4-({[(4-methylphenyl)carbamothioyl]amino}methyl)piperidine-1-carbothioamide](/img/structure/B10899936.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899944.png)
![N-[(1E)-3-{[2-(dimethylamino)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10899948.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10899950.png)
